3-Chloropivalic acid CAS number and properties
3-Chloropivalic acid CAS number and properties
An In-Depth Technical Guide to 3-Chloropivalic Acid
Introduction
3-Chloropivalic acid, also known by its systematic name 3-chloro-2,2-dimethylpropanoic acid, is a halogenated carboxylic acid.[1][2][3] Its unique structure, featuring a quaternary carbon center adjacent to a chloromethyl group, imparts specific reactivity that makes it a valuable intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development. The Chemical Abstracts Service (CAS) has assigned the number 13511-38-1 to this compound.[1][2][4][5]
Physicochemical and Spectroscopic Properties
3-Chloropivalic acid is a white to off-white crystalline solid at room temperature.[4][6] Its branched alkyl structure limits its solubility in water, but it is soluble in many organic solvents.[1] The presence of both a reactive chlorine atom and a carboxylic acid functional group makes it a versatile building block in organic synthesis.[1]
Table 1: Key Physicochemical Properties of 3-Chloropivalic Acid
| Property | Value | Source(s) |
| CAS Number | 13511-38-1 | [2][4][5] |
| Molecular Formula | C₅H₉ClO₂ | [1][2][4][5] |
| Molecular Weight | 136.58 g/mol | [2][4][5] |
| Appearance | White to almost white powder or lump | [4][6] |
| Melting Point | 42-45 °C | [4][7] |
| Boiling Point | 131 °C at 30 mmHg | [8] |
| Synonyms | 3-Chloro-2,2-dimethylpropionic acid, β-Chloropivalic acid | [1][4][5][7] |
| SMILES | CC(C)(CCl)C(O)=O | [5] |
| InChI Key | YBJGQSNSAWZZHL-UHFFFAOYSA-N | [1][5] |
Spectroscopic Data
The structural identity of 3-Chloropivalic acid is routinely confirmed by spectroscopic methods.
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¹H NMR: The proton nuclear magnetic resonance spectrum typically shows a singlet for the two equivalent methyl groups, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the acidic proton of the carboxyl group.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the chloromethyl carbon, and the carbonyl carbon of the acid.
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IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O carbonyl stretch.
Synthesis and Reactivity
Manufacturing Process
The primary industrial synthesis of 3-chloropivalic acid involves the direct chlorination of pivalic acid (2,2-dimethylpropanoic acid).[6] This reaction is typically a free-radical substitution initiated by UV light or a chemical initiator. The process requires careful control of reaction conditions to favor monochlorination and minimize the formation of dichlorinated byproducts.
Caption: General workflow for the synthesis of 3-Chloropivalic acid.
Experimental Protocol: Chlorination of Pivalic Acid
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and equipment.
-
Setup: Charge a suitable reactor, equipped with a stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubber, with pivalic acid.
-
Initiation: Begin stirring and heat the pivalic acid to the desired reaction temperature (e.g., 100-115°C).[10] Initiate the reaction using a UV lamp or by adding a radical initiator.
-
Chlorination: Introduce chlorine gas at a controlled rate below the surface of the molten pivalic acid.[10] Monitor the reaction progress using an appropriate analytical method, such as Gas Chromatography (GC), to track the conversion of the starting material and the formation of the desired product.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and the initiator. Purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
Purification: The crude product mixture is then purified, typically by fractional distillation under reduced pressure, to separate the 3-chloropivalic acid from unreacted starting material and any over-chlorinated byproducts.
Chemical Reactivity
The reactivity of 3-chloropivalic acid is dominated by its two functional groups:
-
Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., 3-chloropivaloyl chloride), and amide formation.[7][10]
-
Primary Alkyl Chloride: The chlorine atom can be displaced by various nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups at the C3 position.
Applications in Drug Development and Agrochemicals
3-Chloropivalic acid is not typically used as an active ingredient itself but serves as a crucial structural motif or intermediate in the synthesis of more complex molecules.[1]
Building Block in Synthesis
Its bifunctional nature allows it to act as a linker or to introduce a dimethylated carbon center with an adjacent functionalizable handle. This is particularly useful in medicinal chemistry for creating sterically hindered groups that can enhance metabolic stability or modulate binding affinity to biological targets.
Pharmaceutical and Agrochemical Intermediates
A significant application is in the production of its corresponding acid chloride, 3-chloropivaloyl chloride.[10] This more reactive derivative is a key intermediate in the synthesis of various commercial products.[10] For instance, it is a precursor for the synthesis of isoxadifen-ethyl, a safener used in agriculture to protect crops from the phytotoxic effects of certain herbicides.[10] The use of chlorine-containing building blocks is widespread in pharmaceuticals, contributing to drugs for treating a vast array of diseases.[11]
Caption: Role of 3-Chloropivalic acid as a precursor in synthesis.
Safety and Handling
3-Chloropivalic acid is a corrosive substance that can cause severe skin burns and serious eye damage.[4] It may also be corrosive to metals.[4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H290 | May be corrosive to metals.[4] |
| H314 | Causes severe skin burns and eye damage.[4] | |
| Precautionary Statements | P260 | Do not breathe dusts or mists.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P310 | Immediately call a POISON CENTER/doctor.[4] | |
| P406 | Store in a corrosive resistant container with a resistant inner liner.[4] |
Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers must be readily available.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or apron, and chemical safety goggles or a face shield.[4][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[12] Keep containers tightly closed and store in a designated corrosives area.[4][12]
Conclusion
3-Chloropivalic acid (CAS No. 13511-38-1) is a key chemical intermediate with a well-defined property profile. Its value to the pharmaceutical and agrochemical industries lies in its utility as a versatile building block for constructing complex molecules. While its corrosive nature demands careful handling, its straightforward synthesis and predictable reactivity ensure its continued importance in organic synthesis.
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Material Safety Data Sheet - 3-Chloropivaloyl chloride, 98%. Cole-Parmer.
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